4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-10(11(19-2)6-12(16)17)13(18)15-9-4-3-5-14-7-9/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDSDRKQFDICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a dihydropyridine core, a methoxy group, and a pyridine moiety. Its molecular formula is C13H14N2O3, with a molecular weight of approximately 246.26 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes related to cancer metabolism. Notably, it has shown potential in inhibiting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers, including gliomas and acute myeloid leukemia (AML) .
Inhibition of IDH Proteins
The inhibition of IDH proteins can lead to altered metabolic pathways within cancer cells, potentially reducing tumor growth. Studies have demonstrated that this compound interacts specifically with mutant IDH proteins, affecting their enzymatic activity and leading to reduced levels of oncometabolites such as 2-hydroxyglutarate (2-HG) .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant antitumor effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against glioma and AML cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
A notable case study involved the administration of this compound in xenograft models. Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor growth rates by approximately 47%, correlating with the inhibition of H3K27me3 levels in tumor tissues .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of the compound:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has been observed to distribute effectively across tissues.
- Metabolism : Preliminary data suggest that it undergoes hepatic metabolism with potential interspecies variability .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Methyl-6-oxo-1,6-dihydropyridine | Dihydropyridine structure | 0.94 |
| Methyl 6-oxo-1,6-dihydropyridine | Dihydropyridine core | 0.84 |
| 5-Chloro-6-oxo-1,6-dihydropyridine | Chlorine substitution | 0.76 |
This table highlights how the unique functional groups within the target compound may contribute to its distinct biological activities compared to similar compounds.
Comparison with Similar Compounds
4-Hydroxy-N,1,5-Trimethyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS 2168511-57-5)
- Key Differences : Replaces the methoxy group (position 4) with a hydroxyl group and introduces additional methyl groups at positions 1 and 3.
- The additional methyl groups may sterically hinder interactions compared to the target compound’s simpler substituent profile .
1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (HY-113432)
- Key Differences : Lacks the methoxy group (position 4) and pyridin-3-yl amide.
- The absence of the methoxy group may simplify metabolic pathways, increasing its turnover rate compared to the target compound .
Pyridazine-Based Analogues
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide (CAS 749894-70-0)
- Key Differences : Substitutes the pyridine ring with a pyridazine (two adjacent nitrogen atoms) and attaches a 4-methoxyphenyl group.
- The 4-methoxyphenyl group may improve lipophilicity, favoring membrane permeability over the target compound’s pyridin-3-yl group .
N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 338405-13-3)
- Key Differences: Features a phenoxy group at position 4 and a methoxyimino methyl substituent.
- Implications: The phenoxy group introduces aromatic bulk, which may enhance binding to hydrophobic pockets in enzymes or receptors. The methoxyimino moiety could confer conformational rigidity, altering pharmacokinetic properties relative to the target compound .
Substituent Position and Bioactivity
The revised structure of aspernigrin A () highlights the critical role of substituent positioning. Originally misassigned as 4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide, its corrected 6-benzyl-4-oxo configuration significantly alters electronic distribution and steric interactions, underscoring the importance of structural validation in predicting bioactivity .
Comparative Data Table
Research Implications
The target compound’s methoxy and pyridin-3-yl groups balance polarity and aromatic interactions, positioning it as a candidate for further studies in NAD metabolism or kinase inhibition. Structural comparisons emphasize that minor substitutions (e.g., hydroxy vs. methoxy) or core heterocycle changes (pyridine vs. pyridazine) profoundly alter physicochemical and biological profiles. Future work should explore synthesis routes and target-specific assays to validate these hypotheses.
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
- Multi-Step Synthesis: The compound can be synthesized via multi-step reactions involving condensation of substituted pyridines and dihydropyridine precursors. A typical route includes:
- Formation of the dihydropyridine core through cyclization.
- Introduction of the pyridin-3-yl carboxamide group via nucleophilic substitution.
- Methoxy group installation using alkylation or demethylation-protection strategies .
- Critical Parameters:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for intermediates.
- Catalysts: Pd-based catalysts improve coupling efficiency in carboxamide bond formation.
- Temperature: Optimal yields (60–75%) are achieved at 80–100°C for cyclization steps .
Q. How can spectroscopic and crystallographic methods elucidate the compound's structure?
Methodological Answer:
- NMR Analysis:
- ¹H/¹³C NMR: Assign methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.1–8.5 ppm). Carboxamide carbonyls appear at ~168–170 ppm in ¹³C NMR .
- X-Ray Crystallography: Resolve stereochemistry and confirm hydrogen-bonding interactions between the carboxamide group and pyridine nitrogen .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical: 273.29 g/mol) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays to test inhibition of kinases or proteases, given the compound’s dihydropyridine scaffold .
- Cellular Viability Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays at 10–100 µM concentrations .
- Binding Studies: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like calcium channels or GPCRs .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., voltage-gated calcium channels). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyridine ring .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding .
- QSAR Models: Corporate substituent effects (e.g., methoxy position) to predict activity against homologous targets .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from kinase inhibition assays (IC₅₀ values) and apply statistical weighting to account for variability in assay conditions (e.g., ATP concentration, pH) .
- Structural-Activity Clustering: Group analogs by substituent patterns (e.g., pyridine vs. phenyl groups) to identify outliers in activity trends .
- Orthogonal Validation: Confirm conflicting results using alternative methods (e.g., SPR vs. ITC for binding affinity measurements) .
Q. How are ADMET properties optimized through structural modifications?
Methodological Answer:
- Metabolic Stability: Replace the methyl group at position 1 with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Solubility Enhancement: Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyridine ring while monitoring logP shifts via HPLC .
- Toxicity Mitigation: Use Ames test data to guide removal of mutagenic moieties (e.g., nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
